

"2,4-Dichloro-6-methylnicotinonitrile" molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloro-6-methylnicotinonitrile

Cat. No.: B1588999

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An In-Depth Technical Guide to **2,4-Dichloro-6-methylnicotinonitrile**: Physicochemical Properties and Applications in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive analysis of **2,4-Dichloro-6-methylnicotinonitrile**, a pivotal heterocyclic building block in modern synthetic chemistry. Centered on its fundamental physicochemical properties, including a precise molecular weight of approximately 187.03 g/mol, this document delves into the compound's structural significance, synthetic utility, and strategic applications in drug discovery and materials science. We will explore the nuanced roles of its nitrile and chloro functional groups, which impart unique reactivity and make it a versatile intermediate for creating complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's capabilities in their synthetic endeavors, offering field-proven insights, detailed protocols, and critical safety information.

Introduction to a Versatile Pyridine Scaffold

2,4-Dichloro-6-methylnicotinonitrile is a substituted pyridine derivative whose value in research and development is anchored by its trifunctional nature. The pyridine ring provides a stable aromatic core, while the two distinct chlorine atoms and the nitrile group offer orthogonal handles for chemical modification. The strategic placement of these groups—particularly the electron-withdrawing nitrile and chloro substituents—activates the pyridine ring for specific chemical transformations, most notably nucleophilic aromatic substitution (SNAr).

The nicotinonitrile framework itself is a well-established pharmacophore found in numerous biologically active compounds. The nitrile (cyano) group is far more than a simple structural component; it is a versatile functional group known to enhance pharmacokinetic profiles, participate in critical binding interactions as a hydrogen bond acceptor, and even act as a reactive "warhead" for covalent inhibitors.[\[1\]](#)[\[2\]](#) This guide will elucidate the core properties of **2,4-Dichloro-6-methylnicotinonitrile**, providing the foundational knowledge necessary for its effective application in complex synthesis campaigns.

Core Physicochemical Properties

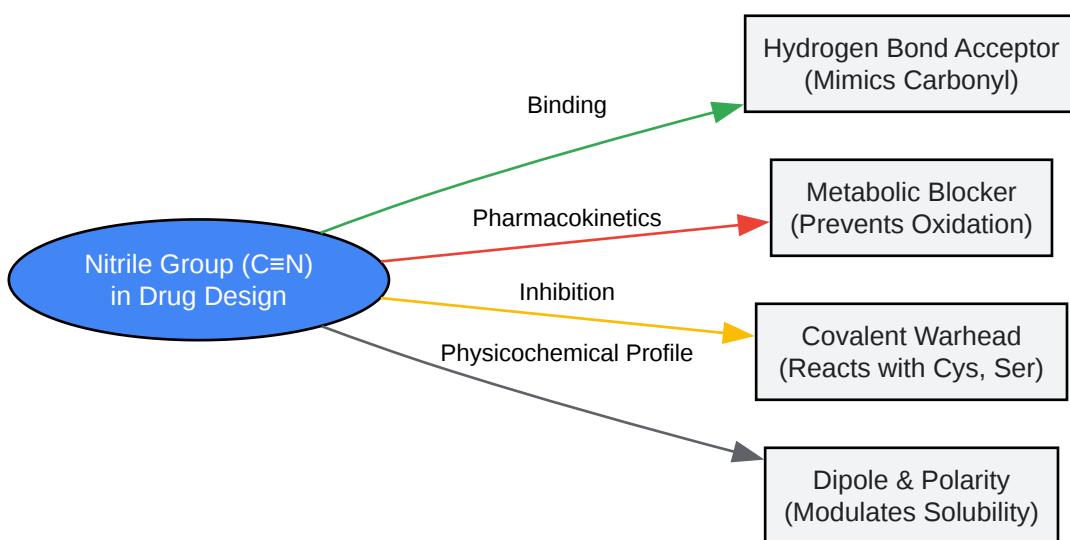
Precise characterization is the bedrock of reproducible science. The fundamental properties of **2,4-Dichloro-6-methylnicotinonitrile** are summarized below, providing the essential data required for stoichiometric calculations, analytical characterization, and computational modeling.

Property	Value	Source(s)
Molecular Weight	187.02 g/mol (Computed) 187.03 g/mol (Commonly Listed)	[3] [4] [5] [6]
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂	[3] [4] [5]
Exact Mass	185.9751535 Da	[3]
CAS Number	38367-36-1	[3] [4] [6] [7]
IUPAC Name	2,4-dichloro-6-methylpyridine-3-carbonitrile	[3]
Common Synonyms	2,4-Dichloro-6-methyl-3-pyridinecarbonitrile	[3]
Appearance	Light yellow powder solid	[8]

The molecular weight is a critical parameter in drug discovery, influencing properties such as solubility, permeability, and overall developability. With a molecular weight under 500 Da, this compound and its derivatives are well-positioned to comply with established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

The Strategic Role of the Nitrile Group in Drug Design

The inclusion of a nitrile group in a molecular scaffold is a deliberate design choice in medicinal chemistry. Its unique electronic properties and small size allow it to serve multiple functions, which is a key reason for the utility of building blocks like **2,4-Dichloro-6-methylnicotinonitrile**.



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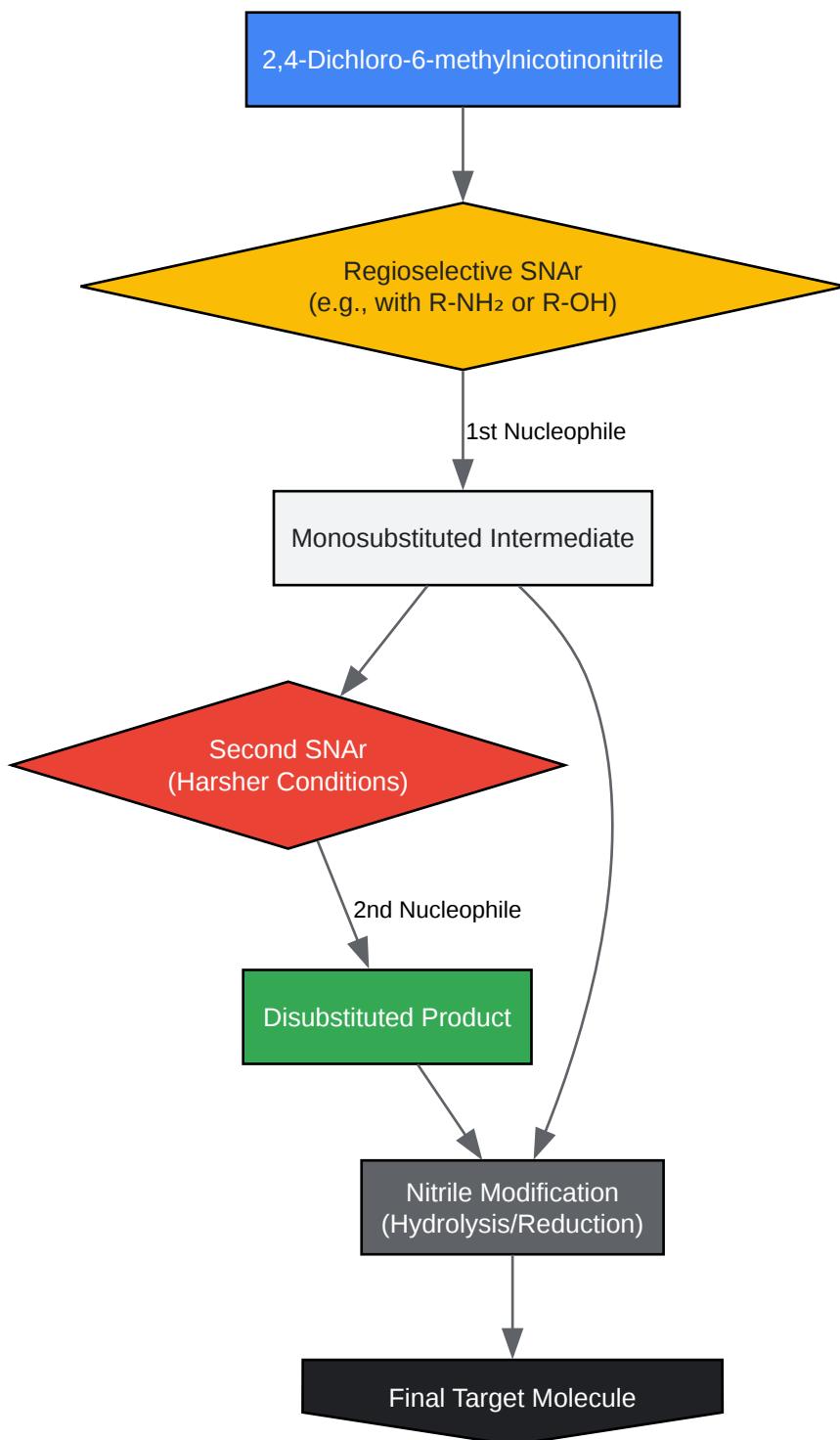
Key functional roles of the nitrile group in medicinal chemistry.

As illustrated, the nitrile can act as a bioisostere of a carbonyl group, accepting hydrogen bonds from protein active sites.^[1] Its resistance to metabolic degradation at the cyano carbon can block unwanted P450 oxidation, extending a drug's half-life. Furthermore, its electrophilic character can be tuned to enable covalent bond formation with nucleophilic residues (e.g., cysteine) in an enzyme's active site, a strategy that has gained significant traction for developing highly potent and selective inhibitors.^[2]

Synthetic Utility and Experimental Workflow

The primary value of **2,4-Dichloro-6-methylnicotinonitrile** lies in its capacity for sequential, regioselective functionalization. The two chlorine atoms at the C2 and C4 positions of the pyridine ring have different electronic environments, allowing one to be substituted

preferentially over the other under carefully controlled conditions. This differential reactivity is the cornerstone of its utility as a synthetic intermediate.



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Conceptual workflow for the functionalization of 2,4-Dichloro-6-methylnicotinonitrile.

Exemplar Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a generalized procedure for the monosubstitution of **2,4-Dichloro-6-methylnicotinonitrile** with an amine nucleophile. The choice of solvent, base, and temperature is critical for achieving high regioselectivity and yield.

Objective: To synthesize a 4-amino-2-chloro-6-methylnicotinonitrile derivative. Substitution at the C4 position is often favored due to electronic factors.

Materials:

- **2,4-Dichloro-6-methylnicotinonitrile** (1.0 eq)
- Primary or secondary amine (1.1 eq)
- Diisopropylethylamine (DIPEA) or Potassium Carbonate (K_2CO_3) (2.0-3.0 eq)
- Anhydrous solvent (e.g., Acetonitrile, Dioxane, or N,N-Dimethylformamide)
- Inert gas (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** To a dry, round-bottom flask under an inert atmosphere, add **2,4-Dichloro-6-methylnicotinonitrile** (1.0 eq) and the anhydrous solvent (approx. 0.1 M concentration).
- **Reagent Addition:** Add the amine nucleophile (1.1 eq) followed by the base (e.g., DIPEA, 2.0 eq). The base is crucial to scavenge the HCl generated during the reaction, driving it to completion.
- **Heating and Monitoring:** Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and must be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

- **Workup:** Cool the reaction mixture to room temperature. If a solid precipitate (e.g., DIPEA·HCl) has formed, filter it off. Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired monosubstituted product.

Causality and Trustworthiness: This protocol is self-validating through in-process monitoring (TLC/LC-MS), which confirms the consumption of starting material and the formation of a new, more polar product. The choice of a non-nucleophilic base like DIPEA prevents competition with the primary amine nucleophile. This systematic approach ensures reproducibility and high purity of the intermediate, which is essential for subsequent synthetic steps.

Safety and Handling

As a chlorinated and nitrile-containing organic compound, **2,4-Dichloro-6-methylnicotinonitrile** must be handled with appropriate care. Reviewing the Safety Data Sheet (SDS) is mandatory before use.[\[5\]](#)

Key Hazards:

- **Acute Toxicity:** Harmful if swallowed, in contact with skin, or if inhaled.[\[4\]](#)[\[9\]](#)[\[10\]](#)
- **Irritation:** Causes skin irritation and serious eye irritation.[\[4\]](#)[\[9\]](#)
- **Respiratory:** May cause respiratory irritation.[\[4\]](#)

Recommended Handling Precautions:

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[\[9\]](#)[\[11\]](#)
- **Handling:** Avoid dust formation and inhalation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[5\]](#)[\[11\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2,4-Dichloro-6-methylnicotinonitrile is a high-value synthetic intermediate defined by its precise molecular weight of ~187.03 g/mol and its versatile trifunctional scaffold. Its strategic importance is derived from the differential reactivity of its two chloro substituents and the multifaceted roles the nitrile group can play in modulating biological activity and physicochemical properties. By understanding its core characteristics and employing robust synthetic methodologies, researchers can effectively utilize this compound to build complex molecules for applications ranging from drug discovery to advanced materials.

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- To cite this document: BenchChem. ["2,4-Dichloro-6-methylnicotinonitrile" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588999#2-4-dichloro-6-methylnicotinonitrile-molecular-weight>

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